molecular formula C20H30FNO4 B8169332 tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate

tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate

Cat. No.: B8169332
M. Wt: 367.5 g/mol
InChI Key: PYGCHHGDGFCCEC-UHFFFAOYSA-N
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Description

tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluoro-substituted phenoxy group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate typically involves multi-step organic reactions. One common approach is the reaction of 2-fluoro-4-formylphenol with 8-bromo-octanol to form the intermediate 8-(2-fluoro-4-formylphenoxy)octanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 8-(2-fluoro-4-carboxyphenoxy)octylcarbamate.

    Reduction: 8-(2-fluoro-4-hydroxymethylphenoxy)octylcarbamate.

    Substitution: Products depend on the nucleophile used, such as 8-(2-amino-4-formylphenoxy)octylcarbamate.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluoro-substituted phenoxy groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Industry: In the industrial sector, this compound may be used in the development of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate involves its interaction with molecular targets through its functional groups. The fluoro-substituted phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various biological effects .

Comparison with Similar Compounds

    tert-Butyl 4-fluoro-2-formylphenylcarbamate: Similar structure but with a different substitution pattern on the phenyl ring.

    tert-Butyl (2-fluorophenyl)carbamate: Lacks the formyl group, leading to different reactivity and applications.

Uniqueness: tert-Butyl (8-(2-fluoro-4-formylphenoxy)octyl)carbamate is unique due to the combination of a long alkyl chain, a fluoro-substituted phenoxy group, and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-[8-(2-fluoro-4-formylphenoxy)octyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FNO4/c1-20(2,3)26-19(24)22-12-8-6-4-5-7-9-13-25-18-11-10-16(15-23)14-17(18)21/h10-11,14-15H,4-9,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGCHHGDGFCCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCOC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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